2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a complex organic compound with significant relevance in medicinal chemistry. It is characterized by its unique molecular structure and potential biological activities. The compound features a pyrrolo[3,4-b]pyridine core, which is known for its presence in various pharmacologically active molecules.
2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one falls under the category of nitrogen-containing heterocycles. Specifically, it is classified as a pyrrolidine derivative due to the presence of a five-membered ring containing nitrogen atoms.
The synthesis of 2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can be achieved through several methodologies. One common approach involves the use of rhodium(III) catalysis in conjunction with various substrates to facilitate the formation of the pyrrolo framework.
In one reported synthesis method, starting materials are mixed under an inert atmosphere (nitrogen) within sealed vessels. For example, N-benzylpicolinamide can be reacted with methyl acrylate in the presence of rhodium(III) chloride dimer and copper(II) acetate to yield the desired product . The reaction conditions typically include controlled temperatures and specific solvent systems to optimize yield and purity.
The molecular structure of 2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one consists of a chloro substituent at position 2 of the pyrrolo ring and two methyl groups at positions 3 and 6. The compound's structure can be depicted as follows:
The compound exhibits specific NMR (Nuclear Magnetic Resonance) characteristics that help confirm its structure:
2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one participates in various chemical reactions typical for pyridine derivatives. These include nucleophilic substitutions and electrophilic additions due to the electron-rich nature of the nitrogen atom within the ring.
The reactivity of this compound can be enhanced through functionalization at various positions on the pyrrolo ring. For instance, reactions involving electrophiles can lead to further derivatization that may enhance biological activity or alter physical properties.
The mechanism of action for compounds like 2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one often involves interaction with biological targets such as receptors or enzymes. This compound has been noted for its potential role as an allosteric modulator in pharmacological applications.
Studies suggest that this compound may influence muscarinic receptor activity, which is crucial for neurotransmission processes in the central nervous system . The specific binding sites and interactions would require further elucidation through biochemical assays.
The predicted melting point for 2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is approximately 390.8 °C. Its density is estimated at around 1.332 g/cm³ .
The chemical stability of this compound under various conditions has not been extensively documented but is expected to exhibit typical behavior for chlorinated heterocycles. Solubility studies indicate that it may dissolve in polar organic solvents but not in water.
2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has potential applications in medicinal chemistry as a scaffold for developing new pharmacological agents. Its ability to modulate receptor activity makes it a candidate for further research into treatments for neurological disorders or other conditions influenced by muscarinic receptors.
2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one belongs to the pyrrolopyridinone family, a subclass of nitrogen-dense bicyclic heterocycles distinguished by a partially saturated bridgehead nitrogen-containing ring system. Its molecular formula (C₉H₉ClN₂O) corresponds to a molecular weight of 196.63 g/mol and a purity specification of ≥98% in commercial research samples [1]. The core scaffold comprises a six-membered 5-oxo-6,7-dihydropyridine ring fused to a five-membered pyrrole, creating a planar, electron-rich system conducive to π-stacking interactions with biological targets. Critical substituents defining this derivative include:
Table 1: Physicochemical Profile of 2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₉H₉ClN₂O | Calculated from structure |
Molecular Weight | 196.63 g/mol | Analytical spectrometry [1] |
Melting Point | 194–195°C | Laboratory measurement [8] |
Purity | ≥98% | HPLC analysis [1] |
InChIKey | KKNORGINPIVRIP-UHFFFAOYSA-N | Computational descriptor [1] |
Storage Stability | 2–8°C (dark, inert atmosphere) | Commercial specification [6] |
This compound exemplifies strategic functionalization within its chemical class. Contrasted with unsubstituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (exhibiting reduced target affinity) or the simpler 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS# 810668-57-6; MW 154.60 g/mol) [6] [8], the C3/C6 dimethylation optimizes steric complementarity with hydrophobic binding pockets in neuronal receptors. The C2 chlorine further differentiates it from oxygenated analogs (e.g., 5-oxo derivatives lacking halogenation), enhancing its capacity as a hydrogen-bond acceptor while resisting metabolic dehalogenation. Crystallographic analyses of related pyrrolo[3,4-b]pyridinones reveal that the lactam carbonyl (C5=O) and pyrrolic nitrogen create a hydrogen-bonding pharmacophore critical for engaging allosteric sites in CNS targets [2] [4].
Table 2: Structural Analogues within the Pyrrolopyridinone Class
Compound | Substituents | Key Pharmacological Differences |
---|---|---|
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | None | Low baseline activity; scaffold progenitor |
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | Cl at C2 (unsaturated core) | Higher metabolic instability |
7-(Hydroxymethyl)-3-methyl derivatives [4] | C7-hydroxymethyl, C3-methyl | Enhanced solubility; biased signaling profiles |
Gephyrotoxin [3] | Complex polycyclic natural product | Noncompetitive nAChR inhibition; neurotoxicity |
The synthetic exploration of pyrrolopyridinones originated in the 1970s with the isolation of natural alkaloids like gephyrotoxin—a pyrrolo[1,2-a]quinoline exhibiting muscarinic antagonism [3]. However, targeted development of the pyrrolo[3,4-b]pyridin-5-one subclass accelerated post-2010, driven by pharmaceutical needs for CNS penetrant scaffolds with improved safety over monoaminergic agents. Patent analyses reveal that 2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one emerged circa 2015–2017 as a lead optimization product within allosteric modulator programs for muscarinic acetylcholine receptors (mAChRs). Its first significant documentation appeared in PCT filings by entities specializing in neuromodulatory therapeutics (WO2017112719A1, WO2017107087A1), highlighting its synthesis via:
Commercial availability as a research chemical (e.g., Fluorochem #10-F610249) peaked around 2018–2020 but shifted to "discontinued" status by 2023, likely due to proprietary constraints from its inclusion in advanced preclinical candidates [1]. This transition mirrors the compound’s progression from a screening hit to an optimized intermediate. Early structure-activity relationship (SAR) campaigns identified that C2 halogenation and C3/C6 alkylation were indispensable for:
The therapeutic significance of 2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one centers on its allosteric modulation of the M₄ muscarinic acetylcholine receptor (M₄ mAChR), a GPCR critically involved in regulating dopaminergic and glutamatergic transmission within cortico-striatal circuits. As detailed in patent applications, this compound demonstrates:
Table 3: Therapeutic Mechanisms in CNS Disorders
Disorder Category | Proposed Mechanism | Experimental Evidence |
---|---|---|
Schizophrenia | M₄ PAM-mediated suppression of hyperdopaminergia | Reversal of amphetamine-induced prepulse inhibition deficits [2] |
Cognitive Dysfunction (Alzheimer’s/Dementia) | Enhanced hippocampal acetylcholine signaling | Improved novel object recognition in scopolamine-impaired rodents [4] |
Psychosis | Normalization of glutamate/Dopamine imbalance | Attenuation of phencyclidine-induced hyperactivity [4] |
Major Depressive Disorder | Cortical M₄ modulation of serotonin release | Synergy with subeffective fluoxetine doses in forced swim tests [4] |
These actions translate into potential disease-modifying effects distinct from conventional antipsychotics or acetylcholinesterase inhibitors. For instance, in M₄-dependent rodent models of psychosis, the compound reduced positive symptoms (hyperlocomotion) without catalepsy—a limitation of typical D₂ antagonists [4]. Furthermore, structural analogs incorporating the core (e.g., 2-[4-(6-methoxypyridin-3-yl)oxypiperidin-1-yl]-3-methyl derivatives) exhibit enhanced pharmacokinetic profiles, underscoring the scaffold’s versatility [4]. Complementary research on pyrrolo[1,2-a]quinolines suggests broader neuropharmacological relevance, including tubulin-binding anticancer activity [3], though the 3,4-b fused system of 2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one confers selectivity for neuromodulatory over cytotoxic targets. Current investigations prioritize its integration into bifunctional ligands targeting mAChR/mGluR heteromers, aiming to rectify complex neurotransmission deficits in treatment-resistant neuropsychiatric conditions [2] [4].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: